molecular formula C8H8INO2 B13891971 1-Ethyl-3-iodo-5-nitrobenzene

1-Ethyl-3-iodo-5-nitrobenzene

Katalognummer: B13891971
Molekulargewicht: 277.06 g/mol
InChI-Schlüssel: BMEXWWYGVGCVBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-3-iodo-5-nitrobenzene is an organic compound belonging to the class of nitrobenzenes It features an ethyl group, an iodine atom, and a nitro group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-iodo-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration, iodination, and alkylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethyl-3-iodo-5-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a metal catalyst.

    Reduction: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups using Friedel-Crafts alkylation or acylation reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, metal catalysts (e.g., palladium on carbon).

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, Lewis acid catalysts (e.g., aluminum chloride).

Major Products:

    Oxidation: 1-Ethyl-3-amino-5-nitrobenzene.

    Reduction: 1-Ethyl-3-iodo-5-aminobenzene.

    Substitution: Various alkyl or aryl-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-3-iodo-5-nitrobenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-ethyl-3-iodo-5-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions. The ethyl group can affect the compound’s solubility and distribution within biological systems.

Vergleich Mit ähnlichen Verbindungen

    1-Ethyl-2-nitrobenzene: Lacks the iodine atom, resulting in different reactivity and applications.

    1-Iodo-2-nitrobenzene: Lacks the ethyl group, affecting its solubility and interactions.

    1-Ethyl-4-nitrobenzene: The nitro group is in a different position, leading to variations in chemical behavior.

Uniqueness: 1-Ethyl-3-iodo-5-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity

Eigenschaften

Molekularformel

C8H8INO2

Molekulargewicht

277.06 g/mol

IUPAC-Name

1-ethyl-3-iodo-5-nitrobenzene

InChI

InChI=1S/C8H8INO2/c1-2-6-3-7(9)5-8(4-6)10(11)12/h3-5H,2H2,1H3

InChI-Schlüssel

BMEXWWYGVGCVBD-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC(=CC(=C1)I)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.